3,6-Dibromo-9-phenylcarbazole
Overview
Description
3,6-Dibromo-9-phenylcarbazole is an organic compound with the molecular formula C18H11Br2N and a molecular weight of 401.09 g/mol . It is a derivative of carbazole, featuring bromine atoms at the 3 and 6 positions and a phenyl group at the 9 position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
It’s known that this compound is used in the development of host materials for phosphorescent organic light emitting diodes (pholeds) .
Mode of Action
It’s known to be used in the development of new dibenzofuran derivatives featuring cyanocarbazole units . These compounds are used as host materials in PhOLEDs, suggesting that 3,6-Dibromo-9-phenylcarbazole may interact with these units to influence the properties of the resulting material .
Biochemical Pathways
As a component in the development of host materials for PhOLEDs, it’s likely involved in the pathways related to light emission in these devices .
Result of Action
In the context of its use in PhOLEDs, it’s likely that its action results in changes to the light-emitting properties of the devices .
Biochemical Analysis
Biochemical Properties
3,6-Dibromo-9-phenylcarbazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These interactions can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical processes .
Preparation Methods
The synthesis of 3,6-Dibromo-9-phenylcarbazole typically involves the bromination of 9-phenylcarbazole. One common method includes dissolving N-phenylcarbazole in an organic solvent, followed by the addition of a brominating agent such as bromine or N-bromosuccinimide (NBS) at room temperature . The reaction is often catalyzed by an oxidant to facilitate the bromination process . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often incorporating advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
3,6-Dibromo-9-phenylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups using reagents like palladium catalysts in Suzuki or Stille coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Scientific Research Applications
3,6-Dibromo-9-phenylcarbazole is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
3,6-Dibromo-9-phenylcarbazole can be compared with other similar compounds, such as:
3,6-Dibromocarbazole: Lacks the phenyl group at the 9 position, resulting in different electronic properties.
9-Phenylcarbazole: Lacks the bromine atoms at the 3 and 6 positions, affecting its reactivity and applications.
3,6-Dimethyl-9H-carbazole: Features methyl groups instead of bromine atoms, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a phenyl group, which together enhance its electronic properties and make it suitable for specific optoelectronic applications .
Properties
IUPAC Name |
3,6-dibromo-9-phenylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWRZTKHMKVFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452374 | |
Record name | 3,6-Dibromo-9-phenylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-20-5 | |
Record name | 3,6-Dibromo-9-phenylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIBROMO-9-PHENYLCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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